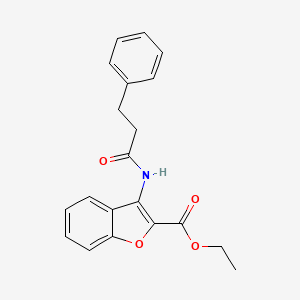

Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRRRZXRYHPLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and the amido group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran core. Subsequent steps include esterification and amide formation using reagents such as ethyl chloroformate and phenylpropanamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors and automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amido or ester groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

The following table highlights structural differences between Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate and related compounds:

*Calculated based on substituent contributions.

Key Observations :

- Bioactivity: Piperazine-substituted derivatives (e.g., ) are associated with enhanced CNS activity due to improved hydrogen-bonding capacity, whereas sulfoxide-containing analogs (e.g., ) exhibit antioxidant properties .

Pharmacological and Physicochemical Properties

- Anticancer Potential: Benzofuran derivatives with amide linkages (e.g., ) show anticancer activity via kinase inhibition or apoptosis induction. The phenylpropanamido group’s aromaticity may enhance π-π stacking with target proteins.

- Stability : Esters like the target compound are prone to hydrolysis under basic or enzymatic conditions . The amide group may mitigate this compared to simpler esters (e.g., ).

- Crystallography and Packing : Piperazine and sulfoxide derivatives form distinct crystal packing motifs via hydrogen bonds or S=O interactions . The target compound’s packing may rely on C–H···O interactions, as seen in structurally related imidazo-benzofurans .

Biological Activity

Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the formation of the benzofuran core and subsequent attachment of the phenylpropanoic amide group. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions. The synthetic route can be summarized as follows:

- Formation of Benzofuran Core : Cyclization of appropriate precursors.

- Amide Bond Formation : Reaction with phenylpropanoic acid derivatives using coupling reagents.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising anticancer properties. Research indicates that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Studies on similar benzofuran derivatives have established a structure-activity relationship that emphasizes the importance of specific functional groups in enhancing biological activity. For instance, modifications to the amide side chain have been shown to significantly affect potency against cancer cell lines .

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cells (MCF-7) revealed that this compound reduced cell viability by 50% at a concentration of 10 µM over 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential for further development as an anticancer therapeutic .

Data Summary

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.